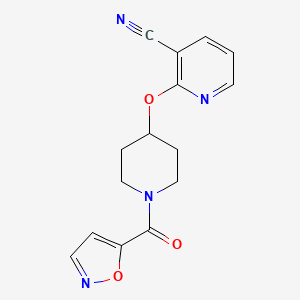

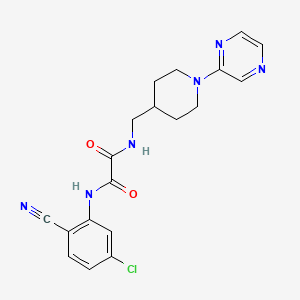

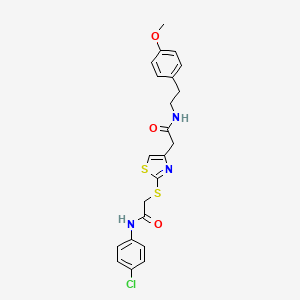

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular formula of “2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is C15H14N4O3. Its molecular weight is 298.302.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Herbicidal Activity

Isoxazole, nicotinic acid, and benzoic acid derivatives, including those related to the structure of the compound , have been explored for their potential as herbicides. One study focused on the synthesis and herbicidal activity of aryl-formyl piperidinone derivatives, highlighting a compound with significant inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action (Fu et al., 2021).

Medicinal Chemistry Applications

Isoxazole derivatives have been investigated for their medicinal properties, showing a broad spectrum of biological activities. These include antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant effects. Some isoxazole derivatives are known drugs for treating various diseases, indicating the potential utility of this compound in drug discovery and medicinal chemistry research (Duc & Dung, 2021).

Synthesis of Nucleosides and Nucleotides

Research involving the synthesis of isoxazoline or isoxazole derivatives from reactions involving nitrile oxides has implications for the development of nucleoside and nucleotide analogs, which are crucial in various biological processes and drug development. One study detailed the synthesis of 6-piperidinylpurine homo-N-nucleosides modified with isoxazolines or isoxazoles, showing potential for biochemical applications (Balalas et al., 2015).

Antimicrobial Activity

The antimicrobial activity of compounds bearing the 1,3,4-oxadiazole moiety, which is structurally related to isoxazole, suggests that derivatives of "2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile" might also possess useful antimicrobial properties. A study on the synthesis and antimicrobial evaluation of N-substituted derivatives of a related compound showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Agricultural Chemistry

The compound's structural relations to isoxazole derivatives have been extensively reported for their use in agriculture as herbicides and insecticides. This indicates potential applications in designing new agrochemicals aimed at improving crop protection and yield (Duc & Dung, 2021).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

It is known that piperidine derivatives have a wide variety of interesting biochemical and pharmacological properties .

Action Environment

It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that they may be stable under a variety of conditions.

Orientations Futures

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPBFWUMBLWEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2759258.png)

![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)